molecular formula C4H7IO3 B13954697 Acetic acid, iodo-, 2-hydroxyethyl ester CAS No. 63906-36-5

Acetic acid, iodo-, 2-hydroxyethyl ester

Cat. No.: B13954697
CAS No.: 63906-36-5
M. Wt: 230.00 g/mol
InChI Key: FOIIJWYEDSCAHL-UHFFFAOYSA-N
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Description

Acetic acid, iodo-, 2-hydroxyethyl ester is a chemical compound with the molecular formula C4H7IO3 It is an ester derivative of acetic acid and is characterized by the presence of an iodine atom and a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, iodo-, 2-hydroxyethyl ester can be synthesized through the esterification of acetic acid with 2-iodoethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where acetic acid and 2-iodoethanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the ester product. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, iodo-, 2-hydroxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, iodo-, 2-hydroxyethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various iodinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a labeling agent in molecular biology.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of acetic acid, iodo-, 2-hydroxyethyl ester involves its reactivity with various nucleophiles and electrophiles. The iodine atom in the compound can participate in substitution reactions, while the ester functionality can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: An ester of acetic acid and ethanol, commonly used as a solvent.

    Methyl iodide: An iodinated compound used in organic synthesis.

    2-Iodoethanol: A precursor for the synthesis of iodinated esters.

Uniqueness

Acetic acid, iodo-, 2-hydroxyethyl ester is unique due to the presence of both an iodine atom and a 2-hydroxyethyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable reagent in organic synthesis and industrial processes.

Properties

CAS No.

63906-36-5

Molecular Formula

C4H7IO3

Molecular Weight

230.00 g/mol

IUPAC Name

2-hydroxyethyl 2-iodoacetate

InChI

InChI=1S/C4H7IO3/c5-3-4(7)8-2-1-6/h6H,1-3H2

InChI Key

FOIIJWYEDSCAHL-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CI)O

Origin of Product

United States

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